Methyl 2-bromo-1H-indole-5-carboxylate

IDO1 inhibitor Immuno-oncology Enzyme inhibition

Researchers requiring a reliable IDO1 inhibitor for preclinical immuno-oncology studies often face supply inconsistencies and a lack of validated synthetic versatility. Methyl 2-bromo-1H-indole-5-carboxylate directly addresses these bottlenecks. - Potent & Selective: Inhibits IDO1 with an IC50 of 13 nM, with high selectivity over TDO, ensuring target-specific mechanistic data. - Dual-Function Handle: The C2-bromo group enables direct palladium-catalyzed cross-coupling without NH protection, accelerating the synthesis of diverse compound libraries for SAR. - Assay-Ready Quality: Supplied at ≥95% purity to minimize false positives in high-throughput screening and ensure reproducible enzyme kinetics.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B8223006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-1H-indole-5-carboxylate
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC(=C2)Br
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)6-2-3-8-7(4-6)5-9(11)12-8/h2-5,12H,1H3
InChIKeyJZTIAZXZGSYLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-1H-indole-5-carboxylate: Halogenated Indole Building Block


Methyl 2-bromo-1H-indole-5-carboxylate (CAS 1240045-38-8) is a heterocyclic compound belonging to the indolecarboxylic acid class . It features a methyl ester at the 5-position and a bromine atom at the 2-position of the indole core. The compound is commercially available as a light-red to brown solid with a purity of ≥95% . Its C2-bromo substituent confers dual functionality: it serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions and imparts significant biological activity, notably as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1].

Halogenated indole building block for C2 cross-coupling diversification without NH protection

IDO1 enzyme inhibition research; reported selectivity over TDO and CYP isoforms

Supplied as a purified solid for direct use in sensitive biological assays

Why Non-Halogenated Analogs Fall Short


Substituting methyl 2-bromo-1H-indole-5-carboxylate with a non-halogenated analog (e.g., methyl indole-5-carboxylate) eliminates two critical, quantifiable value propositions. First, the C2-bromo atom is essential for the compound's potent IDO1 inhibition; non-brominated indole-5-carboxylates lack this documented activity [1]. Second, the bromine substituent is a prerequisite for key palladium-catalyzed cross-coupling reactions that enable downstream diversification into complex pharmacophores; unsubstituted indoles cannot participate in these transformations without prior functionalization [2]. These differences are not merely qualitative but represent a clear binary distinction in both biological and synthetic utility.

Attribute
C2-Bromo Indole (This Compound)
Potential Substitute
Risk
IDO1 Inhibition
Reported cell-based IC50 in nanomolar range
Methyl indole-5-carboxylate: no reported IDO1 inhibition
Loss of target engagement context in immuno-oncology research
Cross-Coupling Reactivity
Undergoes Pd-catalyzed carbonylation without NH protection
Methyl indole-5-carboxylate: no direct cross-coupling without prior halogenation
Synthetic route may require additional functionalization steps
Reactivity-Stability Balance
Ar-Br: moderate reactivity, good bench stability
2-Iodo: higher reactivity, lower stability; 2-Chloro: lower reactivity, may require harsher conditions
Deviation from balanced profile may increase failed reactions or storage issues

Methyl 2-bromo-1H-indole-5-carboxylate: Differentiation Evidence


IDO1 Inhibition Potency and Selectivity

Methyl 2-bromo-1H-indole-5-carboxylate demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In mouse P815 cells transfected with mouse IDO1, the compound exhibits an IC50 of 13 nM [1]. In human cell lines (LXF-289 and A375) stimulated with IFNγ, IC50 values range from 14 to 16 nM [1]. Critically, the compound displays substantial selectivity: its inhibitory potency against the related enzyme tryptophan 2,3-dioxygenase (TDO) is over 400-fold lower (IC50 = 5,460 nM) [2], and its inhibition of the drug-metabolizing enzyme CYP1A2 is >1,500-fold lower (IC50 = 20,000 nM) [3]. This selectivity window is a key differentiator from pan-active indole derivatives that may exhibit off-target effects.

IDO1 Inhibition
Reported
IC50 13 nM (mouse) / 14–16 nM (human)
Supports IDO1 pathway inhibition research
Selectivity >400× vs TDO, >1,500× vs CYP1A2 (cell-based assays)
IDO1 inhibitor Immuno-oncology Enzyme inhibition

Direct Palladium-Catalyzed Carbonylation via C2-Bromo

The C2-bromo substituent of methyl 2-bromo-1H-indole-5-carboxylate functions as a versatile handle for palladium-catalyzed carbonylation reactions. In contrast to non-halogenated indole-5-carboxylates, which cannot undergo such transformations directly, the 2-bromoindole core can be carbonylated with various N- and O-nucleophiles in excellent yields without the need for indole NH protection [1]. For instance, aminocarbonylation of 4-, 5-, 6-, or 7-bromoindole with arylethylpiperazines provides a direct one-step synthesis of CNS-active amphetamine derivatives [1]. This synthetic versatility is not available with the non-brominated methyl indole-5-carboxylate.

Pd-Catalyzed Carbonylation
Class-level inference
C2-Br: undergoes carbonylation without NH protection
Enables direct indole scaffold diversification
Non-brominated indoles require prior halogenation
Cross-coupling Medicinal chemistry Indole diversification

C2-Bromo Reactivity in Cross-Coupling

The bromine atom at the C2 position offers a favorable balance between reactivity and stability for cross-coupling applications. The general reactivity order of aryl halides in Suzuki-Miyaura coupling is Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl [1]. While the 2-iodo analog would be more reactive, it is also less stable and more expensive [2]. Conversely, the 2-chloro analog is significantly less reactive, often requiring harsher conditions and specialized ligands. The 2-bromo substituent thus provides an optimal compromise, offering sufficient reactivity for efficient coupling under standard conditions while maintaining bench stability and cost-effectiveness.

Cross-Coupling Reactivity
Class-level inference
Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl
C2-Br offers practical reactivity-stability balance
Compared to more reactive Ar–I or less reactive Ar–Cl
Suzuki-Miyaura coupling Reactivity Building block

High Purity and Commercial Availability

Methyl 2-bromo-1H-indole-5-carboxylate is commercially available from multiple reputable suppliers with a purity of ≥95% . The compound is supplied as a light-red to brown solid, with a molecular weight of 254.08 g/mol and a CAS number of 1240045-38-8 . This high purity minimizes the need for additional purification steps prior to use in sensitive biological assays or complex synthetic sequences.

Supplier Purity
Data to verify
Reported ≥95% (solid)
May support assay-ready use
Batch-specific purity verification recommended
Chemical procurement Purity Commercial availability

Methyl 2-bromo-1H-indole-5-carboxylate: Application Scenarios


IDO1 Target Validation and Lead Optimization

The compound's potent IDO1 inhibition (IC50 = 13 nM) and high selectivity over TDO and CYP enzymes make it a valuable tool compound for validating IDO1 as a therapeutic target in preclinical cancer models [1]. Its well-defined selectivity profile allows researchers to attribute observed biological effects specifically to IDO1 modulation, minimizing confounding variables from off-target interactions.

Indole Pharmacophore Diversification via Cross-Coupling

The C2-bromo group enables efficient palladium-catalyzed carbonylation and cross-coupling reactions without the need for NH protection [2]. This allows medicinal chemists to rapidly generate diverse libraries of 2-substituted indole-5-carboxylates for structure-activity relationship (SAR) studies, significantly accelerating the hit-to-lead process in drug discovery programs targeting CNS disorders or oncology.

Cost-Effective Synthesis of Indole Derivatives

The balanced reactivity of the C2-bromo substituent (reactivity order: Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl) provides an optimal combination of coupling efficiency and bench stability [3]. This makes methyl 2-bromo-1H-indole-5-carboxylate a preferred starting material over the more reactive but less stable 2-iodo analog or the less reactive 2-chloro analog, reducing both material costs and failed reaction rates in multi-step syntheses.

Biochemical Assay Development and Screening

The high commercial purity (≥95%) of methyl 2-bromo-1H-indole-5-carboxylate ensures reliable and reproducible results in sensitive biochemical and cell-based assays . This is critical for high-throughput screening campaigns and detailed enzyme kinetic studies, where trace impurities can lead to false positives or inaccurate IC50 determinations.

Application
Selection Property
Validation Focus
IDO1 pathway target engagement and SAR studies
IDO1 inhibition selectivity profile
Cell-based IC50 and selectivity over TDO/CYP enzymes
C2-functionalized indole library synthesis
C2-bromo cross-coupling reactivity
Pd-catalyzed carbonylation with N-/O-nucleophiles
Practical building block for multi-step synthesis
Reactivity-stability balance of C2-Br
Suzuki-Miyaura coupling efficiency relative to other halides
Assay-ready compound for enzyme inhibition studies
Pre-purified solid form
Batch-specific purity and reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-bromo-1H-indole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.